molecular formula C14H14F3NO4 B2851752 Methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate CAS No. 2034338-84-4

Methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate

Cat. No.: B2851752
CAS No.: 2034338-84-4
M. Wt: 317.264
InChI Key: YGXCICBXRDNKEF-UHFFFAOYSA-N
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Description

Methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate is a synthetic organic compound with the molecular formula C14H14F3NO4. This compound features a benzoate ester linked to an azetidine ring, which is further substituted with a trifluoroethoxy group. The presence of the trifluoroethoxy group imparts unique chemical properties to the molecule, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized through the aza Paternò–Büchi reaction. This reaction involves the [2+2] photocycloaddition of an imine and an alkene . The trifluoroethoxy group is then introduced via nucleophilic substitution reactions using appropriate trifluoroethoxy reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina can enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate involves its interaction with molecular targets in biological systems. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate is unique due to its specific combination of a benzoate ester, azetidine ring, and trifluoroethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4/c1-21-13(20)11-5-3-2-4-10(11)12(19)18-6-9(7-18)22-8-14(15,16)17/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXCICBXRDNKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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